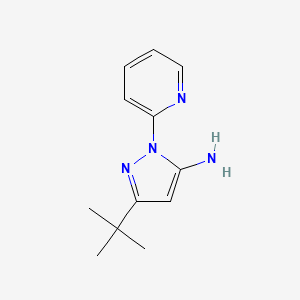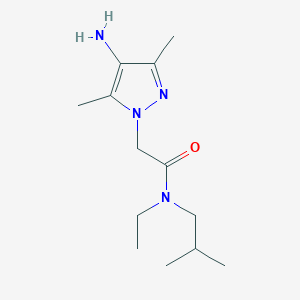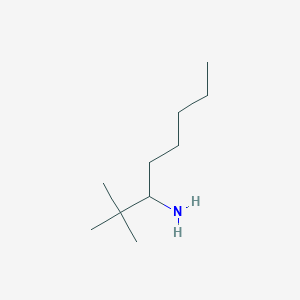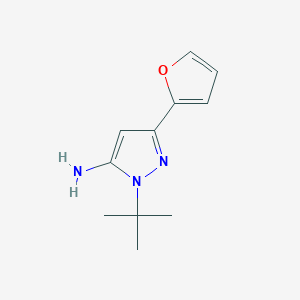![molecular formula C12H16N2O B1517925 N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide CAS No. 1156263-78-3](/img/structure/B1517925.png)
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves acylation and substitution reactions . For instance, the synthesis of a nintedanib impurity starts with N-methyl-4-nitroaniline and involves steps of acylation, substitution, reduction, and other substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide are not well-documented. The molecular weight of a similar compound, N-[(4-aminophenyl)methyl]adenosine, is reported to be 372.38 .Applications De Recherche Scientifique
Antidepressant Effects and Mechanisms
Ketamine, a compound structurally related to N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide, has demonstrated significant antidepressant effects in patients with treatment-resistant depression. A study by Berman et al. (2000) revealed that a single dose of ketamine hydrochloride significantly improved depressive symptoms within 72 hours, suggesting a potential role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).
Biomarkers for Antidepressant Response
Research by Yang et al. (2015) identified serum interleukin-6 as a predictive biomarker for ketamine's antidepressant effect in treatment-resistant patients, indicating the involvement of inflammatory processes in the pathophysiology of major depressive disorder and the mechanism of action of ketamine (Yang et al., 2015).
Cognitive and Psychotic Effects
The cognitive and psychotic effects induced by NMDA receptor antagonists like ketamine offer insights into the potential implications of related compounds. Studies have shown that ketamine can impair response inhibition and cognitive functions, suggesting a need for further investigation into the cognitive impact of related chemical compounds (Morgan et al., 2004).
Metabolic Pathways and Drug Interactions
The metabolism of compounds structurally similar to N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide, such as ketamine, involves various enzyme families including CYP1A2. Understanding these metabolic pathways is crucial for predicting drug interactions and effects on human health (Boobis et al., 1994).
Implications for Treatment and Therapy
The interaction of ketamine and similar compounds with the NMDA receptor and other targets such as COX and NOS enzymes, as well as their effects on oxidative stress, offer promising avenues for the development of novel treatments for various conditions including depression, pain, and neurodegenerative diseases (Trettin et al., 2014).
Propriétés
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14(12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,12H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOBFDKNOZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)


![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
